(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone
CAS No.: 342013-82-5
Cat. No.: VC21312243
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 342013-82-5 |
---|---|
Molecular Formula | C11H13BrN2O |
Molecular Weight | 269.14 g/mol |
IUPAC Name | (5-bromopyridin-3-yl)-piperidin-1-ylmethanone |
Standard InChI | InChI=1S/C11H13BrN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h6-8H,1-5H2 |
Standard InChI Key | MOXWABQBCINGQU-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Canonical SMILES | C1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Introduction
(5-Bromopyridin-3-YL)(piperidin-1-YL)methanone is a heterocyclic organic compound featuring a bromopyridine moiety linked to a piperidine ring via a methanone bridge. Its chemical formula is C11H13BrN2O. Despite limited specific information available directly on this compound, related compounds and similar structures provide insights into its potential properties and applications.
Synthesis Methods
While specific synthesis methods for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone are not detailed, related compounds often involve reactions between halogenated pyridines and piperidine derivatives. A common approach might involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Biological Activity and Potential Applications
Related brominated compounds have shown significant antimicrobial activity, suggesting that (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone could exhibit similar properties. The bromine substituent enhances bioactivity, potentially making it effective against various pathogens.
Biological Activity | Description |
---|---|
Antimicrobial Activity | Potential activity against Gram-positive and Gram-negative bacteria |
Enzyme Inhibition | Could serve as an inhibitor for enzymes involved in metabolic disorders |
Comparison with Similar Compounds
Compounds with similar structures, such as (5-Bromopyridin-2-YL)(piperidin-1-YL)methanone, have been studied extensively for their pharmacological properties. These compounds are investigated for enzyme inhibition and receptor modulation, highlighting the potential for (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone to exhibit similar biological activities.
Compound | Unique Features | Biological Activity |
---|---|---|
(5-Bromopyridin-2-YL)(piperidin-1-YL)methanone | Bromine substituent enhances reactivity | Antimicrobial, enzyme inhibition |
(5-Chloropyridin-2-YL)(piperidin-1-YL)methanone | Different electronic properties | Distinct biological activity patterns |
Future Research Directions
Given the limited specific data on (5-Bromopyridin-3-YL)(piperidin-1-YL)methanone, future research should focus on its synthesis, biological activity, and potential applications in medicinal chemistry. Investigating its interactions with biological targets could reveal new therapeutic opportunities.
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